molecular formula C11H16O4 B13525965 Methyl 4-cyclohexyl-2,4-dioxobutanoate

Methyl 4-cyclohexyl-2,4-dioxobutanoate

Cat. No.: B13525965
M. Wt: 212.24 g/mol
InChI Key: LPPLEIKEDAXSRV-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexyl-2,4-dioxobutanoate is an organic compound with the molecular formula C11H16O4 It is a derivative of butanoic acid and features a cyclohexyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclohexyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclohexyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclohexyl-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl alcohols.

    Substitution: Formation of cyclohexyl derivatives with various functional groups.

Scientific Research Applications

Methyl 4-cyclohexyl-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester functionality.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-cyclohexyl-2,4-dioxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The cyclohexyl group provides hydrophobic interactions that can influence the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dioxobutanoate: Lacks the cyclohexyl group, making it less hydrophobic.

    Cyclohexyl 2,4-dioxobutanoate: Similar structure but with different ester groups.

    Methyl 4-cyclohexyl-2,4-dioxopentanoate: Contains an additional carbon in the backbone, altering its chemical properties.

Uniqueness

Methyl 4-cyclohexyl-2,4-dioxobutanoate is unique due to the presence of both the cyclohexyl group and the dioxobutanoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 4-cyclohexyl-2,4-dioxobutanoate is an organic compound that has garnered attention for its biological activity , particularly in enzyme inhibition and protein-ligand interactions. This article delves into the compound's biological properties, synthesis, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a dioxobutanoate moiety. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is C10H14O4C_{10}H_{14}O_4, and its structural characteristics allow it to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. This inhibition can be crucial for drug development targeting various diseases.
  • Protein-Ligand Interactions : It interacts with proteins, influencing their function and stability. Such interactions are vital for understanding its role in biochemical processes.

The precise mechanism by which this compound exerts its biological effects involves:

  • Binding to active sites of enzymes or proteins.
  • Altering conformational states of target molecules, thereby influencing their activity.

Research Findings

Recent studies have explored the compound's biological effects in various contexts:

  • In vitro Studies : Experiments have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to affect the activity of enzymes related to the Krebs cycle, which is essential for energy production in cells.
  • Toxicity Assessments : Toxicity studies indicated that this compound exhibits low cytotoxicity against mammalian cell lines, making it a potential candidate for therapeutic applications without significant adverse effects.
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the cyclohexyl group can enhance or diminish biological activity, providing insights for future drug design.

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study 1 : A study focused on the compound's role as an inhibitor of a specific enzyme associated with cancer metabolism. Results showed a dose-dependent inhibition, suggesting its potential as an anticancer agent.
  • Case Study 2 : Research involving animal models demonstrated that administration of this compound led to significant changes in metabolic markers, indicating its influence on metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is provided below:

Compound NameMolecular FormulaUnique Features
Methyl 4-cyclopropyl-2,4-dioxobutanoateC8H10O4C_8H_{10}O_4Smaller cyclopropyl group alters steric properties
Methyl 4-cyclopentyl-2,4-dioxobutanoateC9H12O4C_9H_{12}O_4Intermediate size cyclopentyl group
Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoateC15H18O4C_{15}H_{18}O_4Contains a phenyl ring enhancing complexity

The cyclohexyl group in this compound imparts distinct steric and electronic properties that influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 4-cyclohexyl-2,4-dioxobutanoate

InChI

InChI=1S/C11H16O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h8H,2-7H2,1H3

InChI Key

LPPLEIKEDAXSRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1CCCCC1

Origin of Product

United States

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